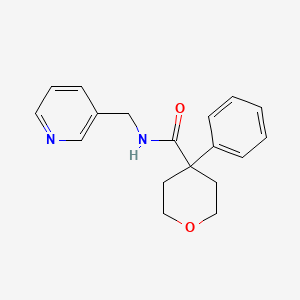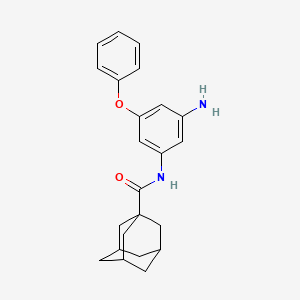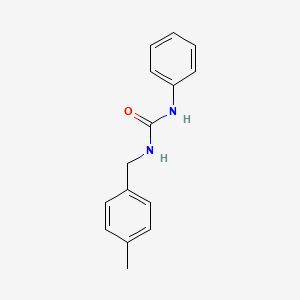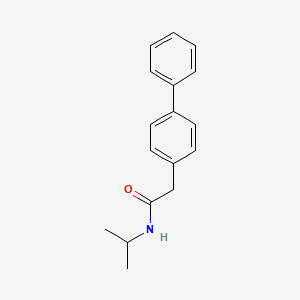![molecular formula C15H13BrN2O B5036095 (E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B5036095.png)
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbon-carbon double bond and a carbon-oxygen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-methyl-2-aminopyridine as the primary starting materials.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3-methyl-2-aminopyridine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.
Enone Formation: The Schiff base is then subjected to an aldol condensation reaction with acetone or another suitable ketone under basic conditions to form the final enone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of (E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one is unique due to its specific structural features, such as the conjugated enone system and the presence of both bromophenyl and methylpyridinylamino groups. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-3-2-9-17-15(11)18-10-8-14(19)12-4-6-13(16)7-5-12/h2-10H,1H3,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVLWCLDMXCKZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5036017.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)

![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)
![Cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5036052.png)
![[4-[Benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate](/img/structure/B5036063.png)


![2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)

